molecular formula C23H18N2O4 B15022933 N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide

N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B15022933
M. Wt: 386.4 g/mol
InChI Key: QXATWZITVMEBDZ-UHFFFAOYSA-N
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Description

N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a furan ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the furan ring. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a carbonyl group through Friedel-Crafts acylation.

    Furan Ring Formation: The furan ring is synthesized via a cyclization reaction.

    Coupling Reaction: The naphthalene derivative and the furan ring are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the naphthalene ring can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and chloromethane (CH3Cl) are employed.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}pyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.

Uniqueness

N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-methoxy-3-(naphthalene-1-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-28-20-12-11-16(24-23(27)21-10-5-13-29-21)14-19(20)25-22(26)18-9-4-7-15-6-2-3-8-17(15)18/h2-14H,1H3,(H,24,27)(H,25,26)

InChI Key

QXATWZITVMEBDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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